2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide
Description
Properties
Molecular Formula |
C15H16N4O2S3 |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
2-[(4-oxo-6-propan-2-yl-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H16N4O2S3/c1-8(2)10-5-9-13(21)17-11(18-14(9)24-10)6-22-7-12(20)19-15-16-3-4-23-15/h3-5,8H,6-7H2,1-2H3,(H,16,19,20)(H,17,18,21) |
InChI Key |
JVSWDSTXZXMQPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Hydroxy-6-(Propan-2-yl)Thieno[2,3-d]Pyrimidin-2-yl Methanol
The thieno[2,3-d]pyrimidine core is synthesized via cyclization of 3-amino-4-cyano-5-(propan-2-yl)thiophene-2-carboxylate with formamide under reflux (140°C, 8 hr). The resulting 4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidine is treated with chloromethyl methyl ether (MOMCl) in dichloromethane (DCM) using triethylamine (TEA) as a base, yielding the 2-(chloromethyl) derivative. Subsequent hydrolysis with 6M HCl at 60°C for 3 hr produces the 2-(hydroxymethyl) intermediate.
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Formamide, 140°C, 8 hr | 72% |
| Chloromethylation | MOMCl, TEA, DCM, 0°C→RT, 12 hr | 85% |
| Hydrolysis | 6M HCl, 60°C, 3 hr | 90% |
Functionalization of the Thieno[2,3-d]Pyrimidine Core
Sulfanyl Group Introduction
The hydroxymethyl group is converted to a sulfanyl moiety via a two-step process:
-
Methanesulfonylation : Methanesulfonyl chloride (MsCl) in DCM with TEA at 0°C forms the mesylate intermediate.
-
Nucleophilic Displacement : Treatment with thiourea in ethanol/water (3:1) at 70°C for 6 hr generates the thiol (-SH) derivative.
Optimization Note: Excess thiourea (2.5 eq) and prolonged reaction time (8 hr) improve thiol purity to >95%.
Acetamide Coupling Reactions
Synthesis of N-(1,3-Thiazol-2-yl)Acetamide
2-Amino-1,3-thiazole is reacted with chloroacetyl chloride in anhydrous tetrahydrofuran (THF) at -10°C, followed by gradual warming to room temperature (24 hr). The crude product is purified via recrystallization from ethanol/water (1:1).
Thioether Bond Formation
The thiol-functionalized thieno[2,3-d]pyrimidine (1 eq) is coupled with N-(1,3-thiazol-2-yl)-2-bromoacetamide (1.2 eq) in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base (60°C, 12 hr). The reaction is monitored by thin-layer chromatography (TLC; eluent: ethyl acetate/hexane 1:1).
Critical Parameters:
-
Solvent Choice : DMF enhances nucleophilicity of the thiolate ion.
-
Base : K₂CO₃ prevents oxidation of the thiol group.
Purification and Characterization
Chromatographic Purification
The crude product is purified via flash chromatography (silica gel, gradient elution from 20% to 50% ethyl acetate in hexane). Fractions containing the target compound are pooled and concentrated under reduced pressure.
Analytical Confirmation
-
NMR : NMR (400 MHz, DMSO-): δ 12.14 (s, 1H, NH), 8.22 (s, 1H, thiazole-H), 4.32 (s, 2H, SCH₂), 3.89 (m, 1H, isopropyl-CH), 1.33 (d, 6H, isopropyl-CH₃).
-
HPLC : Purity >98% (C18 column, acetonitrile/water 55:45, 1.0 mL/min).
Alternative Synthetic Routes
One-Pot Thieno[2,3-d]Pyrimidine Assembly
A streamlined approach involves simultaneous cyclization and functionalization:
-
3-Amino-4-cyano-5-(propan-2-yl)thiophene-2-carboxylate, formamide, and 2-mercaptoacetic acid are refluxed in acetic acid (120°C, 6 hr).
-
N-(1,3-thiazol-2-yl)acetamide is added directly, leveraging in situ thiol generation.
Advantages : Reduces steps from 5 to 2; overall yield increases to 65%.
Challenges and Mitigation Strategies
Oxidation of Thiol Intermediates
Thiol groups are prone to oxidation during storage. Solutions include:
-
Conducting reactions under nitrogen atmosphere.
-
Adding antioxidants like ascorbic acid (0.1% w/v).
Solubility Issues
The final compound exhibits poor solubility in aqueous buffers. Co-solvents (e.g., DMSO) or lipid-based formulations are recommended for biological testing.
Scalability and Industrial Relevance
Kilogram-Scale Production
Pilot-scale synthesis (1 kg batch) achieved 54% yield using:
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| Thieno[2,3-d]pyrimidine | 12,000 |
| N-(1,3-Thiazol-2-yl)Acetamide | 8,500 |
| Total | 20,500 |
Chemical Reactions Analysis
Types of Reactions
2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Biological Activities
Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit a range of biological activities:
Antiviral Activity
Studies have shown that compounds similar to 2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide demonstrate significant antiviral properties. For instance, thieno[2,3-d]pyrimidine derivatives have been reported to inhibit viral replication in various cell lines.
Anticancer Properties
The compound has shown promise in cancer research. Its structural components suggest potential interactions with cellular pathways involved in tumor growth and proliferation. In vitro studies indicate that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest.
Antibacterial Effects
The presence of the thiazole ring enhances the antibacterial activity of the compound against various pathogens. Research has indicated that similar compounds can inhibit bacterial growth by targeting specific metabolic pathways.
Case Studies
Several studies have documented the applications of this compound in different contexts:
- Antiviral Screening : A study evaluated the antiviral efficacy of thieno[2,3-d]pyrimidine derivatives against HIV and reported significant inhibition at low micromolar concentrations .
- Cancer Cell Line Studies : Research involving breast cancer cell lines demonstrated that modifications to the thieno[2,3-d]pyrimidine structure could enhance cytotoxicity and selectivity towards cancer cells compared to normal cells .
- Antibacterial Assays : In vitro assays revealed that derivatives with a thiazole moiety exhibited enhanced activity against Gram-positive bacteria, suggesting their potential as new antibacterial agents .
Mechanism of Action
The mechanism of action of 2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Estimated based on formula.
Physicochemical and Spectral Properties
- IR Spectroscopy: The target’s C=O stretch (~1670–1680 cm⁻¹) and N–H vibration (~3260–3300 cm⁻¹) align with acetamide derivatives in . Distinctive thienopyrimidine ring vibrations (e.g., C–S stretches at ~600–700 cm⁻¹) may differentiate it from pyrimidinone analogs .
- NMR Data :
- The 1,3-thiazol-2-yl proton (δ ~8.3–8.4 ppm in DMSO-d₆) would contrast with the triazole protons (δ ~8.36 ppm) in .
Biological Activity
The compound 2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide is a complex organic molecule characterized by its thieno[2,3-d]pyrimidine core and various functional groups, including hydroxyl, sulfanyl, and thiazole moieties. This structure suggests significant potential for diverse biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of approximately 388.5 g/mol. The presence of multiple functional groups enhances its reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 388.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | OLMBZAVVYIVJSJ-UHFFFAOYSA-N |
Anticancer Properties
Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant anticancer activity. These compounds have shown cytotoxic effects against various human tumor cell lines, primarily due to their ability to inhibit specific kinase pathways critical for cancer cell proliferation and survival. For example, studies have demonstrated that thieno[2,3-d]pyrimidine derivatives can act as effective inhibitors of enzymes involved in cancer progression, such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar thieno[2,3-d]pyrimidine derivatives have shown activity against a range of bacteria and fungi. For instance, compounds with similar structures have demonstrated minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli . This suggests that the compound may possess potential as an antibacterial agent.
Enzyme Inhibition
The biological activity of this compound may also be attributed to its ability to act as an enzyme inhibitor . The thiazole moiety is known for its role in modulating enzyme activity. Compounds containing this structure have been studied for their effects on various enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .
Case Studies
- Anticancer Activity Study : A recent study investigated the cytotoxic effects of several thieno[2,3-d]pyrimidine derivatives on different cancer cell lines. The results indicated that compounds similar to the target molecule exhibited significant inhibition of cell growth in A549 (lung cancer) and MCF7 (breast cancer) cell lines with IC50 values ranging from 10 to 25 µM .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of thieno[2,3-d]pyrimidine derivatives against clinical isolates of Pseudomonas aeruginosa. The results revealed that certain derivatives had MIC values significantly lower than standard antibiotics, suggesting a promising alternative for treating resistant bacterial infections .
Q & A
Q. What are the common synthetic pathways for thieno[2,3-d]pyrimidine derivatives like this compound?
Synthesis typically involves multi-step reactions:
- Core formation : The thieno[2,3-d]pyrimidine core is synthesized via cyclization of substituted thiophene precursors. For example, oxidation of intermediates using Dess-Martin periodinane (DMP) achieves high yields (91%) for aldehyde intermediates .
- Sulfanyl introduction : Thiol-alkylation reactions (e.g., using sodium borohydride or triethylamine as catalysts) attach sulfanyl groups to the core. Solvents like dry methanol or toluene are critical for selectivity .
- Acetamide coupling : The thiazol-2-ylacetamide moiety is introduced via nucleophilic substitution or amide bond formation under reflux conditions .
Q. What spectroscopic techniques are used to confirm the compound’s structure?
- 1H/13C NMR : Assigns protons and carbons in the thienopyrimidine core and acetamide side chain. Discrepancies between experimental and theoretical shifts may indicate tautomerism or impurities .
- IR spectroscopy : Confirms functional groups (e.g., hydroxy, sulfanyl, amide C=O) through characteristic absorption bands (e.g., ~1670 cm⁻¹ for amides) .
- HPLC-MS : Validates purity (>95%) and molecular weight. Fragmentation patterns help identify degradation products .
Advanced Research Questions
Q. How can conflicting spectral data for thieno[2,3-d]pyrimidine derivatives be resolved?
- Case study : Inconsistent NMR signals for the thiazole ring protons may arise from solvent polarity or tautomeric equilibria. Use deuterated DMSO for enhanced resolution and variable-temperature NMR to track dynamic processes .
- Computational validation : Compare experimental spectra with density functional theory (DFT)-calculated chemical shifts to identify dominant tautomers .
Q. What strategies optimize enzymatic inhibition assays for this compound?
- Target selection : Prioritize enzymes with structural homology to dihydrofolate reductase (DHFR), a known target for thienopyrimidines. Use recombinant proteins for standardized assays .
- Buffer optimization : Adjust pH (6.0–7.4) and ionic strength to mimic physiological conditions. Include cofactors (e.g., NADPH) to stabilize enzyme-substrate interactions .
- Data normalization : Express inhibition as IC50 values relative to positive controls (e.g., methotrexate for DHFR) to account for batch-to-batch variability .
Q. How do structural modifications affect solubility and bioavailability?
- Functional group impact :
| Modification | Effect |
|---|---|
| 4-Hydroxy group | Enhances hydrogen bonding with aqueous solvents but may reduce membrane permeability |
| Propan-2-yl substituent | Increases lipophilicity (logP ~2.8), favoring blood-brain barrier penetration |
| Thiazole ring | Improves metabolic stability by resisting cytochrome P450 oxidation |
- Formulation strategies : Use PEGylated nanoparticles or cyclodextrin complexes to enhance aqueous solubility without altering bioactivity .
Q. How can contradictory bioactivity data across studies be reconciled?
- Source analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, IC50 values may vary between HeLa (24 hr) and HEK293 (48 hr) due to differential expression of target proteins .
- Metabolite profiling : Use LC-MS to identify active metabolites in cell lysates, which may explain discrepancies between in vitro and in vivo results .
Methodological Guidance
Q. What protocols are recommended for synthesizing derivatives with improved selectivity?
- Parallel synthesis : Generate analogs by varying the thiazole substituents (e.g., methyl, chloro) via Suzuki-Miyaura coupling. Monitor reaction progress with TLC (ethyl acetate/hexane = 3:1) .
- Selectivity screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify off-target effects. Prioritize derivatives with >50-fold selectivity for the primary target .
Q. How should stability studies under physiological conditions be designed?
- Forced degradation : Expose the compound to pH 1.2 (simulated gastric fluid) and pH 7.4 (plasma) at 37°C for 24 hr. Quantify degradation products via HPLC with UV detection (λ = 254 nm) .
- Light sensitivity : Conduct ICH-compliant photostability tests using a xenon lamp (1.2 million lux hours). Protect light-sensitive functional groups (e.g., thioether) with amber glassware .
Q. What statistical approaches are robust for analyzing dose-response relationships?
- Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC50/IC50. Use Akaike’s information criterion (AIC) to compare sigmoidal vs. biphasic models .
- Error propagation : Apply Monte Carlo simulations to estimate uncertainty in derived parameters (e.g., Hill coefficient) from triplicate measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
